5-Fluoro-2-hydrazinyl-4-methylpyridine CAS 1388070-75-4 properties
5-Fluoro-2-hydrazinyl-4-methylpyridine CAS 1388070-75-4 properties
A Pivotal Scaffold for Fused Nitrogen Heterocycles in Drug Discovery
Executive Summary
5-Fluoro-2-hydrazinyl-4-methylpyridine (CAS 1388070-75-4) is a specialized fluorinated heterocyclic building block. It serves as a critical intermediate in the synthesis of fused ring systems, particularly [1,2,4]triazolo[4,3-a]pyridines and pyrazolo[3,4-b]pyridines , which are privileged scaffolds in kinase inhibitor design (e.g., p38
The strategic placement of the fluorine atom at C5 modulates metabolic stability and pKa, while the hydrazine moiety at C2 provides a "pre-installed" nucleophilic handle for rapid cyclization. This guide details the physicochemical profile, optimized synthetic protocols, and application workflows for this compound.
Chemical Identity & Structural Analysis
| Property | Data |
| CAS Number | 1388070-75-4 |
| IUPAC Name | 5-Fluoro-2-hydrazinyl-4-methylpyridine |
| Synonyms | 2-Hydrazino-5-fluoro-4-picoline; (5-Fluoro-4-methylpyridin-2-yl)hydrazine |
| Molecular Formula | C |
| Molecular Weight | 141.15 g/mol |
| SMILES | Cc1c(F)cnc(NN)c1 |
| Structural Class | 2-Hydrazinylpyridine; Fluorinated Heterocycle |
Electronic & Steric Features
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Fluorine Effect (C5): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the basicity of the pyridine nitrogen compared to non-fluorinated analogs. This modulation is critical for fine-tuning the binding affinity of derived drugs in enzyme pockets.
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Hydrazine Nucleophilicity (C2): The terminal nitrogen (
) of the hydrazine group is highly nucleophilic, enabling rapid condensation with aldehydes, ketones, and carboxylic acids. -
Methyl Group (C4): Provides steric bulk and lipophilicity, often aiding in hydrophobic interactions within protein binding sites.
Physicochemical Properties (Predicted)
Note: Experimental values for this specific CAS are limited in open literature. Data below represents high-confidence predicted values based on structural analogs (e.g., 2-hydrazinyl-4-methylpyridine).
| Parameter | Value / Range | Implication for R&D |
| Physical State | Solid (Off-white to yellow powder) | Standard handling as solid reagent.[1] |
| Melting Point | 115–135 °C (Predicted) | Stable solid; suitable for elevated temp reactions. |
| Boiling Point | ~280 °C (at 760 mmHg) | High thermal stability. |
| pKa (Pyridine N) | ~5.5 – 6.0 | Reduced basicity due to F-substitution. |
| LogP | ~0.8 – 1.2 | Moderate lipophilicity; good membrane permeability potential. |
| Solubility | DMSO, Methanol, Ethanol | Compatible with polar organic solvents. |
Synthetic Route & Optimization
The most robust synthesis involves the Nucleophilic Aromatic Substitution (S
Mechanism of Action
The reaction proceeds via an addition-elimination mechanism. The electron-deficient nature of the pyridine ring (enhanced by the electronegative fluorine) facilitates the attack of hydrazine at the C2 position, displacing the chloride.
Workflow Diagram
Figure 1: Synthetic pathway from chloropyridine precursor. Note the competitive dimerization pathway which dictates the need for excess hydrazine.
Optimized Protocol: S Ar Displacement
Objective: Maximize yield while minimizing the formation of the bis-pyridyl hydrazine dimer.
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Reagents:
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Substrate: 2-Chloro-5-fluoro-4-methylpyridine (1.0 eq).
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Nucleophile: Hydrazine hydrate (80% or 64% solution) (5.0 – 10.0 eq ). Note: Large excess is critical.
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Solvent: Ethanol or n-Butanol (for higher temperature).
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Procedure:
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Step 1: Dissolve the chloropyridine substrate in Ethanol (5 mL/mmol).
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Step 2: Add Hydrazine hydrate dropwise at room temperature.
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Step 3: Heat the reaction to reflux (80–100 °C) for 4–6 hours. Monitor by TLC or LC-MS (Disappearance of chloro-precursor).
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Step 4 (Work-up): Cool to room temperature.
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If product precipitates: Filter the solid, wash with cold water/ethanol, and dry.
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If solution remains clear: Concentrate under reduced pressure to remove ethanol and excess hydrazine. Treat the residue with water to induce precipitation or extract with Ethyl Acetate.
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Step 5 (Purification): Recrystallization from Ethanol/Water is typically sufficient.
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Critical Control Point:
Avoid Dimerization: If the ratio of Hydrazine is too low (<3 eq), the product (which contains a nucleophilic -NH
) will attack a second molecule of the starting material, forming a symmetrical bis-pyridyl hydrazine impurity. Always use excess hydrazine.
Reactivity & Applications in Drug Discovery
The primary utility of CAS 1388070-75-4 is as a "heterocycle generator." It is the precursor of choice for constructing [1,2,4]triazolo[4,3-a]pyridines .
Key Transformation: Oxidative Cyclization
Triazolopyridines are synthesized by reacting the hydrazine with an aldehyde (to form a hydrazone) followed by oxidative cyclization (using oxidants like PhI(OAc)
Application Workflow
Figure 2: Divergent synthesis of triazolopyridines from the hydrazine core.
Target Classes
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p38
MAP Kinase Inhibitors: The triazolopyridine core mimics the ATP-binding motif. The 5-fluoro group often interacts with specific residues (e.g., hinge region) to improve selectivity. -
c-Met Inhibitors: Used in oncology research for blocking hepatocyte growth factor receptors.
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Agrochemicals: Precursor for fluorinated herbicides requiring pyridine-fused systems.[2][3]
Handling, Stability & Safety (E-E-A-T)
Hazards
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Hydrazine Moiety: Hydrazines are potential genotoxic impurities (GTIs) . Handle with strict containment.
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Skin Sensitization: Known to cause allergic skin reactions.
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GHS Classification (Inferred):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.[1]
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H317: May cause an allergic skin reaction.
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Storage Protocol
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Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Hydrazines can oxidize in air to form azo compounds or decompose.
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Temperature: 2–8 °C (Refrigerate) . Long-term storage at -20 °C is recommended to prevent darkening (oxidation).
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Container: Amber glass vials (light sensitive).
References
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Synthesis of [1,2,4]Triazolo[4,3-a]pyridines
- Mechanism & Scope: "A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties." Results in Chemistry, 2023.
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General Synthesis of 2-Hydrazinylpyridines
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Protocol Optimization: "Large scale synthesis of 2-Hydrazinopyridine from 2-Chloropyridine."[4] ResearchGate Discussions, 2014.
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Precursor Data (2-Chloro-5-fluoro-4-methylpyridine)
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PubChem Compound Summary: CID 26986174.[1]
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Fluorine in Medicinal Chemistry
- Review: "Fluorine in drug discovery: Role, design and case studies.
